Antiproliferative agent-43
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Overview
Description
Antiproliferative agent-43 is a synthetic compound known for its potent activity against various cancer cell lines. It has shown significant promise in inhibiting the proliferation of cancer cells, making it a valuable candidate for further research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-43 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors with N-substituted imines. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antiproliferative agent-43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of antiproliferative agent-43 involves its interaction with specific molecular targets and pathways. The compound induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like BCL-2. Additionally, the compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Comparison with Similar Compounds
Bis-isatin derivatives: These compounds also exhibit antiproliferative activity and have been studied for their potential anticancer properties.
Benzimidazole derivatives: Known for their broad-spectrum anticancer activity, these compounds share structural similarities with antiproliferative agent-43 and have been extensively researched.
Gold(I/III)-phosphine complexes: These complexes have shown potent antiproliferative activity against various cancer cell lines and are being explored for their unique mechanisms of action.
Uniqueness of this compound: this compound stands out due to its specific mechanism of inducing apoptosis through ROS generation and mitochondrial membrane potential disruption. Its ability to block the cell cycle in the G1 phase further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C45H57NO6S2 |
---|---|
Molecular Weight |
772.1 g/mol |
IUPAC Name |
4-[[(1R,9S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl]oxy]butyl 6,8-bis(benzylsulfanyl)octanoate |
InChI |
InChI=1S/C45H57NO6S2/c1-46-24-23-45-30-39(47)41(50-3)29-37(45)38(46)28-35-20-21-40(49-2)44(43(35)45)52-26-13-12-25-51-42(48)19-11-10-18-36(54-32-34-16-8-5-9-17-34)22-27-53-31-33-14-6-4-7-15-33/h4-9,14-17,20-21,29,36-38H,10-13,18-19,22-28,30-32H2,1-3H3/t36?,37?,38-,45+/m0/s1 |
InChI Key |
TYYLLDHDROYSIT-IKCODCROSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=CC2[C@@H]1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |
Origin of Product |
United States |
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